molecular formula C13H9ClO B14387251 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- CAS No. 90128-01-1

2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl-

Cat. No.: B14387251
CAS No.: 90128-01-1
M. Wt: 216.66 g/mol
InChI Key: GSMAZDFUYTUQTD-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- is an organic compound that belongs to the class of compounds known as tropones. Tropones are characterized by a seven-membered ring with three conjugated double bonds and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- can be achieved through several methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene. This method is known for its efficiency in producing high yields of the desired product . Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of high-purity reagents and precise reaction parameters ensures the consistent quality and yield of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its role in chemical synthesis and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom and phenyl group in 2,4,6-Cycloheptatrien-1-one, 2-chloro-7-phenyl- distinguishes it from other tropones.

Properties

CAS No.

90128-01-1

Molecular Formula

C13H9ClO

Molecular Weight

216.66 g/mol

IUPAC Name

2-chloro-7-phenylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(13(12)15)10-6-2-1-3-7-10/h1-9H

InChI Key

GSMAZDFUYTUQTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C(C2=O)Cl

Origin of Product

United States

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